Cas no 1016809-01-0 (2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile)

2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile
-
- Inchi: 1S/C12H14N4O/c1-10(17)15-4-6-16(7-5-15)12-8-11(9-13)2-3-14-12/h2-3,8H,4-7H2,1H3
- InChI Key: VQKPYKKEBRBJOS-UHFFFAOYSA-N
- SMILES: C1(N2CCN(C(C)=O)CC2)=NC=CC(C#N)=C1
Computed Properties
- Exact Mass: 230.116761g/mol
- Monoisotopic Mass: 230.116761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 60.2Ų
- Molecular Weight: 230.27g/mol
2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM411814-500mg |
2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile |
1016809-01-0 | 95%+ | 500mg |
$334 | 2022-06-14 | |
Enamine | EN300-37067-0.1g |
2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile |
1016809-01-0 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
Enamine | EN300-37067-10.0g |
2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile |
1016809-01-0 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
Enamine | EN300-37067-1.0g |
2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile |
1016809-01-0 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
TRC | A165495-50mg |
2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile |
1016809-01-0 | 50mg |
$ 95.00 | 2022-04-03 | ||
1PlusChem | 1P019N8B-1g |
2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile |
1016809-01-0 | 95% | 1g |
$448.00 | 2025-03-03 | |
A2B Chem LLC | AV28827-1g |
2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile |
1016809-01-0 | 96% | 1g |
$426.00 | 2024-04-20 | |
Aaron | AR019NGN-500mg |
2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile |
1016809-01-0 | 95% | 500mg |
$398.00 | 2025-02-08 | |
Aaron | AR019NGN-5g |
2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile |
1016809-01-0 | 96% | 5g |
$1504.00 | 2023-12-16 | |
Aaron | AR019NGN-100mg |
2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile |
1016809-01-0 | 95% | 100mg |
$160.00 | 2025-02-08 |
2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile Related Literature
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Additional information on 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile
Introduction to 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile (CAS No. 1016809-01-0)
2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile, also known by its CAS number 1016809-01-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring, a piperazine moiety, and a cyano group. These structural elements contribute to its potential pharmacological properties and make it a valuable candidate for various therapeutic applications.
The chemical structure of 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile is defined by the presence of a pyridine ring substituted with a 4-acetylpiperazine group at the 2-position and a cyano group at the 4-position. The pyridine ring, a six-membered heterocyclic aromatic compound, provides the molecule with its basic character and contributes to its solubility in polar solvents. The piperazine moiety, particularly when acetylated, enhances the lipophilicity of the molecule, facilitating its ability to cross biological membranes. The cyano group, known for its strong electron-withdrawing properties, can influence the compound's reactivity and stability.
In recent years, 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile has been extensively studied for its potential as a therapeutic agent. One of the key areas of interest is its activity as a modulator of ion channels and receptors. Research has shown that this compound can interact with various ion channels, including voltage-gated sodium channels (Nav) and potassium channels (Kv), which are crucial for neuronal function and signal transmission. By modulating these channels, 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile may have applications in treating neurological disorders such as epilepsy and chronic pain.
Beyond its ion channel modulating properties, 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile has also been investigated for its potential as an antitumor agent. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings suggest that 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile could be developed into a novel anticancer drug with broad-spectrum activity.
The pharmacokinetic properties of 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile have also been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed after oral administration and has good bioavailability. The compound is metabolized primarily in the liver through cytochrome P450 enzymes, leading to the formation of several metabolites that are excreted via urine and feces. These pharmacokinetic characteristics make it suitable for further development as an oral medication.
In addition to its therapeutic potential, 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile has been used as a tool compound in chemical biology research. Its ability to selectively modulate specific ion channels and signaling pathways makes it a valuable probe for investigating the molecular mechanisms underlying various physiological processes and diseases. Researchers have utilized this compound to study the role of ion channels in neuronal excitability, cardiac function, and pain sensation. The insights gained from these studies can inform the development of more targeted therapies for these conditions.
The safety profile of 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile has been assessed through extensive toxicity studies in animal models. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. However, like any new chemical entity, it is important to conduct thorough safety evaluations before advancing to clinical trials.
In conclusion, 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile (CAS No. 1016809-01-0) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features confer it with valuable pharmacological properties, making it an attractive candidate for further development as a therapeutic agent for neurological disorders, cancer, and other diseases. Ongoing research continues to explore its full potential and optimize its use in clinical settings.
1016809-01-0 (2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile) Related Products
- 1805577-16-5(6'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone)
- 868-72-4(1,6-dimethyl 2,5-dibromohexanedioate)
- 2648925-65-7((2S)-2-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methylpentanoic acid)
- 894020-77-0(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(morpholin-4-yl)urea)
- 2361882-11-1(N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
- 876891-03-1(8-(2-hydroxyethyl)amino-7-2-(4-methoxyphenyl)ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2138058-21-4(7-chloro-2-cycloheptylimidazo1,2-apyridine)
- 1261500-13-3(4-(Difluoromethyl)-2-methoxytoluene)
- 1261878-19-6(3,5-Bis(2,3-difluorophenyl)-2-fluoropyridine)
- 1206982-50-4((2-Ethyl-1,3-oxazol-5-yl)methanamine)




